molecular formula C8H11N3O3 B11758773 (2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide

(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide

Cat. No.: B11758773
M. Wt: 197.19 g/mol
InChI Key: SAGCLBGWUIMZAG-RITPCOANSA-N
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Description

(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[321]oct-3-ene-2-carboxamide is a bicyclic compound with significant interest in the fields of chemistry and pharmacology

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different chemical and biological properties. These derivatives are often used in further research and development .

Mechanism of Action

The mechanism of action of (2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide involves its interaction with specific molecular targets, such as beta-lactamases. By inhibiting these enzymes, the compound prevents the degradation of beta-lactam antibiotics, thereby enhancing their antibacterial activity . The pathways involved in this mechanism include the formation of a stable complex with the enzyme, which inhibits its function .

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide

InChI

InChI=1S/C8H11N3O3/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)14/h2,5-6,14H,3H2,1H3,(H2,9,12)/t5-,6+/m1/s1

InChI Key

SAGCLBGWUIMZAG-RITPCOANSA-N

Isomeric SMILES

CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2O

Canonical SMILES

CC1=CC2CN(C1C(=O)N)C(=O)N2O

Origin of Product

United States

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